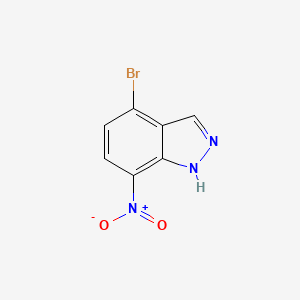

4-Bromo-7-nitro-1H-indazole

説明

Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole scaffold is often referred to as a "privileged structure" in medicinal chemistry. cacheby.com This term describes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The structural features of indazole, including its aromaticity and nitrogen-containing heterocyclic ring, allow it to interact with various biopolymers within living systems. chemicalbook.comnih.gov

Indazole derivatives are core components of several FDA-approved drugs. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy. cacheby.com The utility of the indazole motif is rooted in its ability to serve as a bioisostere for other groups, like phenol (B47542), while offering different metabolic profiles and lipophilicity. chemenu.com Its presence in numerous investigational compounds further highlights its therapeutic potential and importance in the development of new medicines. bldpharm.com

Overview of Pharmacological Relevance of Indazole Derivatives

Derivatives of indazole exhibit an extensive range of biological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. sigmaaldrich.combldpharm.comamadischem.com The pharmacological versatility stems from the diverse functional groups that can be attached to the indazole nucleus, leading to interactions with a wide variety of biological targets, including enzymes and receptors. sigmaaldrich.comsmolecule.com

Specific applications that have been extensively studied include their roles as:

Anticancer Agents: Many indazole derivatives function as kinase inhibitors, which are crucial for controlling cell signaling pathways implicated in cancer growth. cacheby.comsmolecule.com

Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties, in part due to their structural similarities to biomolecules like adenine (B156593) and guanine. chemicalbook.com

Antimicrobial Agents: Novel indazole derivatives have been synthesized and evaluated as inhibitors of bacterial proteins, such as the filamentous temperature-sensitive protein Z (FtsZ), showing potential for combating resistant bacteria. nih.gov

Neurological Disorder Agents: The scaffold is also explored for its application in treating neurodegenerative diseases. amadischem.com

Specific Focus on Halogenated and Nitrated Indazole Derivatives

The introduction of halogen atoms (like bromine) and nitro groups onto the indazole scaffold significantly modifies the molecule's electronic properties, reactivity, and biological activity. Halogenation and nitration are key synthetic strategies used to create diverse chemical libraries for drug screening.

Halogenated Indazoles: Bromine substitution, as seen in 4-bromo-1H-indazole derivatives, can enhance binding affinity to target proteins and serves as a crucial handle for further chemical modifications through cross-coupling reactions. nih.govresearchgate.net

Nitrated Indazoles: The nitro group is a strong electron-withdrawing group that can influence the molecule's acidity, reactivity, and potential for biological interactions. nih.gov For example, certain nitro-indazole derivatives have been identified as potent inhibitors of nitric oxide synthase isoforms. nih.govsigmaaldrich.com

The compound This compound is a member of this specific class of substituted indazoles. It combines both a bromine atom and a nitro group, making it a dual-functionalized scaffold. smolecule.com Such compounds are primarily synthesized for use as specialized building blocks or intermediates in the creation of more complex molecules for research purposes. bldpharm.comsmolecule.com

While extensive research exists for the broader indazole class, specific, detailed pharmacological studies on this compound are not widely available in public literature. It is primarily cataloged as a research chemical, valued for its potential role in the synthesis of novel compounds. chemicalbook.comamadischem.com Its dual functionalization provides a platform for regioselective chemical reactions, allowing chemists to build more elaborate molecular architectures. smolecule.com

Below are the key chemical properties of the compound.

| Property | Value | Source(s) |

| Compound Name | This compound | amadischem.com |

| CAS Number | 1190319-86-8 | amadischem.com |

| Molecular Formula | C₇H₄BrN₃O₂ | amadischem.com |

| Molecular Weight | 242.03 g/mol | amadischem.com |

| Primary Application | Research Intermediate / Building Block | bldpharm.com |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMLSJZUSWSCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization of 4 Bromo 7 Nitro 1h Indazole

Chemical Transformations at the Bromo Position (C4)

The carbon-bromine bond at the C4 position is a key site for introducing molecular diversity, primarily through palladium-mediated cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo substituent at the C4 position of the indazole ring is well-suited for such transformations. researchgate.net

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild reaction conditions and broad substrate scope. nih.govnih.gov While studies on 4-Bromo-7-nitro-1H-indazole itself are specific, extensive research on related bromo-indazole isomers demonstrates the feasibility of this reaction. nih.govrsc.org For instance, the coupling of 7-bromo-4-substituted-1H-indazoles with various aryl boronic acids proceeds successfully under optimized palladium catalysis, yielding C7-arylated products in moderate to good yields. nih.govrsc.orgresearchgate.net It is expected that the C4-bromo position would exhibit similar reactivity, allowing for the introduction of various aryl and heteroaryl groups. Common catalytic systems for such transformations involve a palladium source like Pd(PPh₃)₄ or PdCl₂(dppf) and a base such as Na₂CO₃ or K₂CO₃ in a solvent system like DME or dioxane/water. researchgate.netmdpi.com

The Stille coupling is another versatile C-C bond-forming reaction that utilizes organotin compounds (organostannanes) to couple with organic halides. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, and organostannanes are stable to both air and moisture. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org The Stille reaction has been successfully used to introduce aryl, vinyl, and alkynyl substituents at the 4-position of the indazole core. researchgate.net

| Reaction Type | Typical Catalyst | Coupling Partner | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | ArB(OH)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | DME, Dioxane/H₂O, 2-MeTHF | researchgate.netnih.govnih.gov |

| Stille | Pd(PPh₃)₄ | R-SnR'₃ | Not always required | Toluene (B28343), DMF, THF | researchgate.netwikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SₙAr) is a plausible pathway for functionalizing the C4 position. The viability of an SₙAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromo substituent). nih.govyoutube.com

In this compound, the powerful electron-withdrawing nitro group at the C7 position is para to the C4-bromo group. This geometric arrangement strongly activates the C4 position towards attack by nucleophiles. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can potentially displace the bromide under suitable reaction conditions, providing a direct route to 4-substituted-7-nitro-1H-indazoles.

Modifications at the Nitro Position (C7)

The nitro group at C7 is not merely an activating group for reactions at C4; it is also a versatile functional group that can be transformed into other functionalities, most notably an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. researchgate.net A variety of reliable methods are available for this conversion, offering different levels of chemoselectivity. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is a common and often clean method. Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H₂ gas, hydrazine (B178648), ammonium formate) are effective. wikipedia.orgcommonorganicchemistry.com However, care must be taken as catalytic hydrogenation can sometimes lead to the simultaneous reduction of the C-Br bond (hydrodehalogenation), especially with catalysts like Pd/C. commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halides to avoid this side reaction. commonorganicchemistry.com

Metal-mediated reductions in acidic or neutral media are also highly effective. Reagents like iron powder in acetic acid or with ammonium chloride, and tin(II) chloride (SnCl₂) in hydrochloric acid are classic and robust methods for this transformation. wikipedia.orgcommonorganicchemistry.comresearchgate.net These methods are generally tolerant of the aryl bromide.

| Reagent | Conditions | Advantages | Potential Issues | Reference |

|---|---|---|---|---|

| H₂, Pd/C | H₂ atmosphere, various solvents | Clean, high yield | Can cause dehalogenation | commonorganicchemistry.com |

| H₂, Raney Ni | H₂ atmosphere, various solvents | Less prone to dehalogenation | Requires careful handling | wikipedia.orgcommonorganicchemistry.com |

| Fe, NH₄Cl | EtOH/H₂O, reflux | Inexpensive, effective | Workup can be tedious | researchgate.net |

| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, good for sensitive substrates | Stoichiometric tin waste | commonorganicchemistry.comresearchgate.net |

The resulting 4-Bromo-7-amino-1H-indazole is a valuable intermediate. The primary amino group at C7 can be readily functionalized to introduce a wide array of substituents. Standard reactions for aromatic amines can be applied, such as:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.gov

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce functionalities like -Cl, -CN, -OH, or -H.

These transformations significantly expand the range of accessible derivatives from the parent this compound.

Reactivity at the Indazole Nitrogen Atoms (N1, N2)

Like other NH-indazoles, this compound can undergo reactions, such as alkylation, at either of the two ring nitrogen atoms (N1 or N2). nih.gov The alkylation of unsymmetrically substituted indazoles typically yields a mixture of N1 and N2 regioisomers, and achieving regioselectivity can be a significant synthetic challenge. beilstein-journals.orgresearchgate.net

The outcome of the N-alkylation is influenced by several factors, including the electronic and steric nature of the substituents on the indazole ring, the choice of the alkylating agent, the base, and the solvent. beilstein-journals.orgnih.gov For many indazole systems, alkylation with a base like NaH in THF tends to favor the N1 product. beilstein-journals.orgnih.gov

However, the substituents on the this compound ring play a crucial role in directing the regioselectivity. Research has shown that a strong electron-withdrawing group at the C7 position, such as a nitro or carboxylate group, has a profound directing effect. nih.govd-nb.info Specifically, the presence of a C7-NO₂ group confers excellent N2 regioselectivity (≥96%) under standard alkylation conditions (e.g., NaH in THF). nih.govd-nb.inforesearchgate.net This high selectivity is attributed to electronic effects, where the electron-withdrawing nature of the nitro group makes the N2 position more nucleophilic or the resulting N2-anion more stable. This inherent selectivity provides a reliable route to N2-substituted-4-bromo-7-nitro-1H-indazoles, avoiding the need for complex separation of isomers.

| Substituent Position | Substituent Type | Favored Alkylation Position | Conditions | Reference |

|---|---|---|---|---|

| C3 | Electron-withdrawing (e.g., -COMe) | N1 (>99%) | NaH, Alkyl Bromide, THF | nih.gov |

| C7 | Electron-withdrawing (e.g., -NO₂) | N2 (≥96%) | NaH, Alkyl Bromide, THF | nih.govd-nb.info |

| Unsubstituted | - | Mixture (often N1 favored) | Varies | beilstein-journals.orgresearchgate.net |

N-Alkylation and N-Acylation Reactions

The direct N-alkylation of indazoles often presents a synthetic challenge, typically yielding a mixture of N-1 and N-2 regioisomers. However, the substitution pattern of this compound allows for a high degree of regioselectivity. Research into the N-alkylation of substituted indazoles has shown that the presence of an electron-withdrawing nitro group at the C-7 position exerts a strong directing effect.

Under conditions utilizing sodium hydride (NaH) in tetrahydrofuran (THF), the alkylation of 7-nitro-substituted indazoles proceeds with excellent regioselectivity, favoring the N-2 position. d-nb.infobeilstein-journals.org This outcome is attributed to the electronic influence of the 7-nitro group, which modulates the nucleophilicity of the two nitrogen atoms. For C-7 nitro-substituted indazoles, N-2 regioselectivity has been observed to be ≥ 96%. d-nb.infobeilstein-journals.org This optimized N-alkylation procedure is compatible with a range of alkylating agents, including primary alkyl halides and secondary alkyl tosylates. d-nb.info

In contrast, N-acylation of the indazole ring has been suggested to favor the N-1 substituted regioisomer. d-nb.infobeilstein-journals.org This preference is often the result of a thermodynamic equilibration process, where an initially formed N-2 acylindazole may isomerize to the more stable N-1 product. d-nb.info

| Substrate | Reaction Conditions | Major Product | Regioselectivity (N-2) |

|---|---|---|---|

| 7-Nitro-1H-indazole | Alkyl halide, NaH, THF | 2-Alkyl-7-nitro-2H-indazole | ≥ 96% |

Tautomerism and its Influence on Reactivity

Indazoles exist as two annular tautomers: the 1H-indazole and the 2H-indazole. For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the corresponding 2H-form. d-nb.info This equilibrium is a critical factor influencing the molecule's reactivity, as the position of the proton affects the availability and nucleophilicity of the nitrogen lone pairs.

In the specific case of 7-nitro-1H-indazole, a significant finding is the experimental observation of both tautomers. nih.gov The 7-nitro group plays a crucial role in the tautomeric preference through the formation of a strong intramolecular hydrogen bond between the nitro group's oxygen and the hydrogen atom at the N-1 position in the 1H-tautomer.

This tautomeric behavior directly impacts the regioselectivity of functionalization reactions. For N-alkylation, the reaction proceeds from the more stable and abundant 1H-tautomer. The electronic effects of the 7-nitro group, combined with the tautomeric equilibrium, lead to the preferential formation of the N-2 alkylated product under kinetic control. DFT calculations on related systems suggest that the energy barrier for N-2 alkylation from the 1H-tautomer is significantly lower than the barrier for N-1 alkylation, which would require proceeding through the less stable 2H-tautomer. wuxibiology.com

Other Regioselective Functionalizations of the Indazole Core

Beyond derivatization at the nitrogen atoms, the indazole core of this compound offers multiple sites for regioselective functionalization, primarily through C-H activation and cross-coupling reactions. The existing bromine at the C-4 position already serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov

Research on related indazole systems has demonstrated efficient and regioselective methods for introducing substituents at other positions of the carbocyclic ring. For instance, a direct and regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.govrsc.org The resulting 7-bromoindazoles can subsequently undergo palladium-mediated Suzuki-Miyaura reactions with a wide array of boronic acids, allowing for the synthesis of C-7 arylated indazoles in moderate to good yields. nih.gov

Furthermore, the C-3 position of the indazole ring is another key site for functionalization. Halogenation at this position, often accomplished with reagents like NBS, introduces a bromine atom that can be used in further metal-catalyzed cross-coupling reactions. chim.it These established methodologies for regioselective functionalization at the C-3 and C-7 positions highlight the potential for synthesizing a diverse library of complex derivatives starting from the this compound scaffold.

Biological and Pharmacological Evaluation of 4 Bromo 7 Nitro 1h Indazole and Its Analogs

In Vitro Biological Assays for Indazole Derivatives

In vitro assays are fundamental in the preliminary assessment of the biological activities of newly synthesized compounds. For indazole derivatives, these assays have been crucial in identifying their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.

Indazole derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. dergipark.org.tr A study involving a series of synthesized 1H-indazole-3-amine derivatives tested their inhibitory activities against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines using the methyl thiazolyl tetrazolium (MTT) assay. nih.gov One particular compound, designated as 6o, demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also showed significant selectivity for cancer cells over normal cells (HEK-293, IC50 = 33.2 µM). nih.gov

Further research into curcumin (B1669340) indazole analogs revealed cytotoxic activity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells. sigmaaldrich.com The study found that the prepared compounds were generally more active against WiDr cells. sigmaaldrich.com Notably, one analog, compound 3b, exhibited the highest cytotoxic activity against WiDr cells with an IC50 of 27.20 µM and demonstrated an excellent selectivity index (SI = 5.27). sigmaaldrich.com Another study focused on indazole-4,7-dione derivatives as novel inhibitors of Bromodomain-containing protein 4 (BRD4), which is involved in cancer cell proliferation. researchgate.net A derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione (5i), showed highly potent activity with an IC50 of 60 nM. researchgate.net

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 (Normal Cell) | 33.2 µM | nih.gov |

| Compound 3b (Curcumin indazole analog) | WiDr (Colorectal Carcinoma) | 27.20 µM | sigmaaldrich.com |

| Compound 5i (Indazole-4,7-dione derivative) | BRD4 Inhibition Assay | 60 nM | researchgate.net |

The antimicrobial potential of indazole derivatives has been a subject of significant research. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. mdpi.com These compounds were tested for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. mdpi.com The results showed that this series had better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. mdpi.com Specifically, compound 9 showed the best activity against S. pyogenes PS (4 µg/mL), being 32 times more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA). mdpi.com Compound 18 was 64-fold more effective than 3-MBA against S. aureus ATCC29213. mdpi.com

Another study investigated a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole scaffold for their antimicrobial efficacy against various bacterial and fungal strains. bohrium.com The research found that several of these synthesized derivatives expressed moderate to good inhibition when compared with standard drugs, suggesting that like other indazole derivatives, they may act by inhibiting key bacterial enzymes involved in cell wall synthesis or DNA replication. bohrium.com

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 9 (4-bromo-1H-indazole derivative) | Streptococcus pyogenes PS | 4 µg/mL | mdpi.com |

| Compound 18 (4-bromo-1H-indazole derivative) | Staphylococcus aureus ATCC29213 | Data not specified, but 64x more active than 3-MBA | mdpi.com |

| Various 4-bromo-1H-indazole derivatives | S. aureus ATCC25923, E. coli ATCC25922, P. aeruginosa ATCC27853 | 128 µg/mL (Minimum Cell Division Concentration) | mdpi.com |

Indazole and its derivatives have demonstrated significant anti-inflammatory activity. researchgate.net The anti-inflammatory potential of these compounds is often linked to their ability to interact with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.netnih.gov In one study, indazole and its derivatives (5-aminoindazole and 6-nitroindazole) were shown to significantly inhibit carrageenan-induced hind paw edema in a dose-dependent manner. researchgate.net The anti-inflammatory effects of these indazoles are suggested to be mediated through mechanisms involving the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and reactive oxygen species. researchgate.net

Computational studies using molecular docking have been employed to evaluate 1H-indazole analogs as potential anti-inflammatory agents by assessing their binding to the COX-2 enzyme. nih.gov The results from these computational models suggest that newly developed 1H-indazole compounds have the potential for treating inflammation. nih.gov

The ability of indazole derivatives to act as antioxidants has been evaluated through various in vitro assays that measure their capacity to scavenge free radicals. One study investigated the free radical scavenging activity of indazole, 5-aminoindazole (B92378), and 6-nitroindazole (B21905) using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. bldpharm.com All three tested compounds inhibited DPPH activity in a concentration-dependent manner. bldpharm.com At a concentration of 200 µg/ml, 6-nitroindazole showed the highest degree of inhibition at 72.60%, followed by indazole at 57.21% and 5-aminoindazole at 51.21%. bldpharm.com The study also noted a concentration-proportionate inhibition of lipid peroxidation for these compounds. bldpharm.com Other research has also confirmed that various indazole derivatives exhibit noticeable DPPH radical scavenging activity.

| Compound/Analog | Concentration | DPPH Inhibition (%) | Reference |

|---|---|---|---|

| Indazole | 200 µg/ml | 57.21% | bldpharm.com |

| 5-aminoindazole | 200 µg/ml | 51.21% | bldpharm.com |

| 6-nitroindazole | 200 µg/ml | 72.60% | bldpharm.com |

| Vitamin E (Standard) | 200 µg/ml | 84.43% | bldpharm.com |

Enzyme Inhibition Studies of Indazole-Based Compounds

The therapeutic potential of indazole derivatives is often attributed to their ability to inhibit specific enzymes that are critical in various disease pathways. The actions of many drugs are, in fact, based on enzyme inhibition. nih.gov

Kinases are a significant class of enzymes targeted in drug discovery, particularly in oncology. Indazole-based compounds have emerged as potent kinase inhibitors. A notable target is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are implicated in various cellular processes and cancers. bldpharm.com A de novo design approach led to the identification of an indazole-based pharmacophore for inhibiting FGFR kinases. bldpharm.com Biological evaluation of a library of these indazole-containing fragments showed inhibition of FGFR1-3 in the range of 0.8–90 μM. bldpharm.com

Further optimization studies on indazole derivatives as FGFR1 inhibitors have yielded highly potent compounds. One study identified an indazole derivative, compound 9u, as the most potent FGFR1 inhibitor with an enzyme inhibitory activity (IC50) of 3.3 nM and a cellular activity (IC50) of 468.2 nM. Another hit compound from the same study, 9d, also showed excellent kinase inhibitory activity with an IC50 of 15.0 nM. These findings highlight the potential of the indazole scaffold in developing selective and potent kinase inhibitors for cancer therapy.

| Compound/Analog | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Indazole Fragments | FGFR1-3 | 0.8 - 90 µM | bldpharm.com |

| Compound 9d | FGFR1 | 15.0 nM | |

| Compound 9u | FGFR1 | 3.3 nM |

Cholinesterase Inhibition

The indazole scaffold has been identified as a promising structural motif for the development of cholinesterase inhibitors, which are critical in the management of neurodegenerative conditions like Alzheimer's disease. Research into indazole derivatives has revealed their potential to selectively inhibit butyrylcholinesterase (BChE), an enzyme that, like acetylcholinesterase (AChE), plays a role in the breakdown of the neurotransmitter acetylcholine. researchgate.net

A study involving the synthesis of 17 indazole derivatives identified compounds with potent and selective inhibitory activity against BChE. monash.edu One particular derivative, compound 4q in the study, demonstrated noteworthy BChE inhibition. monash.edu Molecular docking simulations suggest that its binding is facilitated by both hydrophobic and polar interactions within the enzyme's active site. monash.edu Furthermore, some 5-substituted indazole derivatives have been shown to act as simultaneous inhibitors of both AChE/BChE and the β-secretase 1 (BACE1) enzyme, another key target in Alzheimer's disease research. researchgate.net

In a separate investigation focused on thiazoloindazole-based compounds, molecular docking studies indicated that certain nitroindazole derivatives had the potential to outperform donepezil, a standard AChE inhibitor. nih.gov Subsequent synthesis and testing confirmed that thiazoloindazole-based derivatives were selective AChE inhibitors, with some exhibiting IC50 values below 1.0 μM. nih.gov Specifically, a derivative designated Tl45b, which contains a bis(trifluoromethyl)phenyl-triazolyl group, was found to be a superior AChE inhibitor with an IC50 of 0.071 ± 0.014 μM. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Indazole Analogs

| Compound ID | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Tl45b | AChE | 0.071 ± 0.014 | Thiazoloindazole-based derivative with a bis(trifluoromethyl)phenyl-triazolyl group. nih.gov |

| General Thiazoloindazoles | AChE | < 1.0 | A series of core derivatives were identified as selective AChE inhibitors. nih.gov |

Nitric Oxide Synthase Isoform Inhibition

Analogs of 4-Bromo-7-nitro-1H-indazole, specifically 7-nitroindazole (B13768) (7-NI) and 3-bromo-7-nitroindazole (B43493) (7-NIBr), are recognized as potent inhibitors of nitric oxide synthase (NOS). NOS enzymes exist in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Research indicates that these nitroindazole compounds exhibit a degree of selectivity for the neuronal isoform. 7-NI has been used in research as a selective inhibitor of nNOS in vivo. mdpi.comnih.gov

The crystal structure of the endothelial NOS heme domain complexed with 7-NIBr has provided detailed insight into its mechanism of action. frontiersin.orgnih.gov The binding of 7-NIBr to the substrate site induces a conformational change in the enzyme. frontiersin.orgnih.gov This change involves a key glutamate (B1630785) residue (Glu-363) moving toward a heme propionate (B1217596) group, which in turn disrupts the critical interaction between the heme and the cofactor tetrahydrobiopterin (B1682763) (H4B). frontiersin.orgnih.gov This disruption is fundamental to the inactivation of the enzyme. frontiersin.orgnih.gov The unique binding mode and resulting conformational changes facilitate the occupation of the cofactor site by 7-NIBr and other ligands, further contributing to the inhibition. frontiersin.orgnih.gov This molecular understanding is crucial for designing new, highly selective NOS inhibitors. nih.gov

Indoleamine-2,3-dioxygenase1 (IDO1) Inhibition

The indazole core is a key feature in a class of compounds designed to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a significant role in tumor immune evasion. mdpi.comresearchgate.net Overexpression of IDO1 in cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of T-cells and allows cancer cells to escape immune surveillance. mdpi.comnih.gov

A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit both IDO1 and tryptophan 2,3-dioxygenase (TDO), another enzyme in the same pathway. mdpi.com Structure-activity relationship (SAR) studies on these compounds have provided valuable insights. For instance, research on 4,6-disubstituted indazoles found that appropriate substituents at the 6-position interact with a region known as pocket A, while substituents at the 4-position interact with pocket B. researchgate.net A strong fit in pocket A was found to be particularly important for the biological activity of these inhibitors. researchgate.net

Among the synthesized compounds, a derivative identified as compound 35 (a 1H-indazole derivative) emerged as a potent dual inhibitor of both IDO1 and TDO. mdpi.com This compound displayed significant inhibitory activity in both enzymatic and cellular assays and also demonstrated the ability to decrease INFγ-induced IDO1 expression in HeLa cells. mdpi.com

Table 2: IDO1/TDO Inhibitory Activity of Indazole Analog (Compound 35)

| Target Enzyme | Assay Type | IC50 (µM) |

|---|---|---|

| IDO1 | Enzymatic | 0.74 mdpi.com |

| IDO1 | HeLa Cells | 1.37 mdpi.com |

| TDO | Enzymatic | 2.93 mdpi.com |

| TDO | A172 Cells | 7.54 mdpi.com |

Receptor Modulation and Agonist/Antagonist Activities

Indazole-based compounds have been extensively investigated for their ability to modulate various receptors, demonstrating activities as both antagonists and agonists, which are relevant to metabolic diseases and oncology.

Glucagon (B607659) Receptor Antagonism

A novel series of indazole and indole (B1671886) derivatives have been discovered to act as potent glucagon receptor (GCGR) antagonists. monash.edunih.gov The antagonism of the glucagon receptor is a promising therapeutic strategy for improving glycemic control in type 2 diabetes by inhibiting glucagon-induced glucose production in the liver. nih.gov

Through scaffold hopping from known GCGR antagonists, researchers developed indazole-based β-alanine derivatives. nih.gov Extensive structure-activity relationship (SAR) exploration and optimization of this series led to the identification of multiple potent antagonists. monash.edunih.gov These compounds exhibited excellent pharmacokinetic profiles in preclinical studies, including low clearance, long half-life, and good oral bioavailability. monash.edu One such indazole-based antagonist, compound 158 , was shown to be orally active in an acute glucagon challenge model in humanized GCGR mice.

GPR120 and GPR40 Agonism

The G-protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a target for treating diabetes and other metabolic diseases. GPR120 is activated by long-chain fatty acids and plays a role in promoting the secretion of glucagon-like peptide-1 (GLP-1), an important hormone for glucose regulation.

Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. SAR studies were conducted to optimize the potency of these compounds. A key discovery was that a specific (S,S)-cyclopropylcarboxylic acid structural motif conferred selectivity for GPR120 over the closely related GPR40 (FFAR1). While GPR40 is also a target for diabetes, selective GPR120 agonism is sought to isolate specific therapeutic effects. Several compounds from this indazole series demonstrated good oral exposure and were active in oral glucose tolerance studies, validating their potential as therapeutic agents.

Estrogen Receptor Degradation

Indazole-containing compounds have emerged as a novel class of selective estrogen receptor degraders (SERDs). researchgate.net SERDs represent a key therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, as they not only block the receptor's action but also promote its degradation.

In one line of research, a tricyclic indazole scaffold was developed. researchgate.net The replacement of a phenol (B47542) group in a previous scaffold with an indazole moiety successfully eliminated a reactive metabolite signal, improving the compound's safety profile. researchgate.net Further optimization of the alkyl side chain and pendant aryl group, guided by structural biology techniques, resulted in compounds with enhanced chemical stability and low turnover in human hepatocytes. researchgate.net

Another series of novel oral SERDs is based on a thieno[2,3-e]indazole core. Structure-based optimization of a lead compound by replacing a 6-hydroxybenzothiophene with the 6H-thieno[2,3-e]indazole group, followed by modifications to the degron moiety, led to the identification of a candidate compound (40 ). This compound exhibited potent ERα degradation, growth inhibition of tamoxifen-resistant breast cancer cells, and superior pharmacokinetic properties, demonstrating robust antitumor efficacy in xenograft models.

Structure-Activity Relationship (SAR) Analysis of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. The therapeutic potential of indazole derivatives can be significantly modulated by the introduction of various substituents onto the bicyclic ring system. This structure-activity relationship (SAR) analysis focuses on the influence of specific functional groups, namely bromine and nitro moieties, as well as other substituents and core modifications, on the biological activity of indazole analogs, with a particular emphasis on derivatives related to this compound.

The introduction of a bromine atom at specific positions on the indazole ring has been shown to be a critical determinant of biological activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, the impact of bromine substitution on the indazole core has been noted in the context of enzyme inhibition.

For instance, the substitution of a bromine atom at the C4 position of the indazole nucleus can confer potent inhibitory activity against neuronal nitric oxide synthase (nNOS). Research has indicated that the resulting 4-bromo-1H-indazole is a formidable inhibitor of nNOS, exhibiting a potency that is nearly equivalent to that of the well-characterized inhibitor, 7-nitroindazole. This suggests that the electronic and steric properties of the bromine atom at the 4-position are favorable for binding to the active site of nNOS.

Furthermore, the position of the bromine atom is crucial in defining the biological effect. A study on a closely related analog, 3-bromo-7-nitroindazole, demonstrated that this compound is a potent inhibitor of nitric oxide synthase (NOS). The crystal structure of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole has provided insights into its inhibitory mechanism, revealing that the inhibitor binds at both the substrate and cofactor binding sites.

| Compound | Target | Activity |

| 4-Bromo-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitor, comparable to 7-nitroindazole |

| 3-Bromo-7-nitroindazole | Nitric Oxide Synthase (NOS) | Potent inhibitor |

| 5-Bromo-indazole synthetic cannabinoids (tert-leucine methyl ester series) | Cannabinoid Receptor 1 (CB1) | Significantly reduced potency compared to non-halogenated analog |

The position of the nitro group on the indazole ring is a critical factor that governs the pharmacological profile of these compounds. The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution within the indazole system, thereby affecting its interaction with biological targets.

7-Nitro-1H-indazole is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS). Its ability to selectively inhibit nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), has made it a valuable tool in pharmacological research to probe the physiological roles of nNOS. For example, 7-nitroindazole has been shown to attenuate various signs of opioid withdrawal in preclinical models, an effect attributed to its inhibition of cerebral NOS. Notably, unlike some non-selective NOS inhibitors, 7-nitroindazole does not typically cause an increase in blood pressure, which is a significant advantage.

The pharmacological effects of other nitroindazole isomers have also been investigated, revealing the importance of the nitro group's position. For instance, 4-nitroindazole has also been identified as a potent inhibitor of NOS activity. In a different therapeutic area, 6-nitroindazole derivatives have been evaluated for their anti-inflammatory properties. One study demonstrated that a 6-nitroindazole compound exhibited a potent inhibitory effect on the production of the pro-inflammatory cytokine interleukin-1β (IL-1β), with an IC50 value comparable to that of the standard anti-inflammatory drug, dexamethasone.

The differential reactivity of nitroindazole isomers has also been observed in chemical reactions. For instance, 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles react with formaldehyde (B43269) in aqueous hydrochloric acid, whereas 7-nitro-1H-indazole does not. This difference in reactivity highlights the distinct electronic environments of the indazole ring based on the position of the nitro substituent, which likely translates to differences in their interactions with biological macromolecules.

| Compound | Target/Assay | IC50/Effect |

| 7-Nitro-1H-indazole | Neuronal Nitric Oxide Synthase (nNOS) | Selective inhibitor |

| 4-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Potent inhibitor |

| 6-Nitroindazole | Interleukin-1β (IL-1β) production | 100.75 μM |

| Dexamethasone (Reference) | Interleukin-1β (IL-1β) production | 102.23 μM |

Beyond bromine and nitro groups, the biological activity of indazole derivatives can be fine-tuned through the introduction of a wide array of other substituents and modifications to the core structure. These changes can impact the compound's potency, selectivity, and pharmacokinetic properties.

In the realm of oncology, substituted indazoles have emerged as a significant class of kinase inhibitors. For example, a series of 1H-indazole amide derivatives were designed as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). Within this series, compounds with specific substitutions demonstrated potent enzymatic and cellular activity, with IC50 values in the nanomolar range against the ERK1/2 enzyme and low micromolar activity against the HT29 cancer cell line.

Another study focused on the development of indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs) kinases. SAR studies revealed that the nature of the substituent on a phenyl ring attached to the indazole core played a crucial role. For instance, replacing a 3-methoxyphenyl (B12655295) group with larger alkoxy groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in inhibitory activity against FGFR1-3. The introduction of a fluorine atom further enhanced the potency.

The anti-proliferative activity of N-[6-indazolyl]arylsulfonamides has also been investigated. Certain derivatives exhibited significant activity against ovarian (A2780) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range. These compounds were also found to induce apoptosis and cause cell cycle arrest at the G2/M phase.

Modifications to the core indazole structure have also yielded potent biological agents. For instance, a series of 1H-indazole-4,7-dione derivatives were developed as inhibitors of the bromodomain-containing protein 4 (BRD4), a target in cancer therapy. The most potent compound in this series, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibited an IC50 of 60 nM.

| Compound Series | Target | Key SAR Findings | Representative IC50 Values |

| 1H-Indazole amides | ERK1/2 | Substitutions on the amide portion are critical for activity. | 9.3 - 25.8 nM (enzymatic); 0.9 - 6.1 μM (cellular) |

| 1H-Indazole-based derivatives | FGFR1-3 | Larger alkoxy groups and fluorine substitution on the phenyl ring enhance potency. | 0.8 - 4.5 μM |

| N-[6-Indazolyl]arylsulfonamides | A2780 and A549 cancer cells | Specific sulfonamide and N-alkyl substituents are important for anti-proliferative activity. | 4.21 - 18.6 μM |

| 1H-Indazole-4,7-diones | BRD4 | Chloro and difluorophenylamino substitutions at positions 6 and 5, respectively, are key for high potency. | 60 nM |

Computational and Theoretical Investigations of 4 Bromo 7 Nitro 1h Indazole and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-7-nitro-1H-indazole at a molecular level. These methods, particularly Density Functional Theory (DFT), are widely employed to model the behavior of electrons within the molecule, which dictates its structure, reactivity, and spectroscopic profile.

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing nitro (NO₂) group and the bromine (Br) atom on the indazole core. DFT calculations are commonly used to analyze the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. For nitroaromatic compounds, the LUMO is often localized on the nitro group, making it susceptible to nucleophilic attack and reduction, a key step in the mechanism of action for some hypoxia-selective drugs. The MEP map reveals the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic interactions, respectively. In this compound, the oxygen atoms of the nitro group are expected to be regions of high negative potential, while the hydrogen on the indazole nitrogen would be a site of positive potential.

Ab initio calculations can further elucidate the energetics of the molecule, providing a basis for understanding its dissociation dynamics. rsc.org For instance, studies on similar compounds like 4-bromothiophenol (B107966) show that upon electron attachment, the molecule can fragment, with the bromine anion being a major product. rsc.org This highlights the influence of the bromine substituent on the molecule's electronic stability.

| Computational Method | Basis Set | Properties Calculated | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT), e.g., B3LYP | e.g., 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, MEP | Electronic structure, reactivity, spectroscopic analysis |

| Time-Dependent DFT (TD-DFT) | e.g., 6-311++G(d,p) | Excited states, Electronic transition energies (UV-Vis spectra) | Prediction of UV-Visible absorption spectra |

| Gauge-Independent Atomic Orbital (GIAO) | e.g., 6-311++G(2d,p) | NMR Chemical Shifts | Prediction of ¹H and ¹³C NMR spectra |

Spectroscopic Parameter Prediction

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of novel compounds. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). esisresearch.orgnih.govresearchgate.net

For nitro-indazole derivatives, theoretical calculations using the Gauge-Invariant Atomic Orbitals (GIAO) method at the B3LYP/6-311++G(d,p) level have been shown to provide a sound basis for experimental NMR observations. The presence and position of the nitro group significantly affect the ¹H and ¹³C chemical shifts of the aromatic indazole ring.

Similarly, the vibrational spectra (IR and Raman) can be simulated. Characteristic bands for the nitro group (symmetric and asymmetric stretches) and C-Br stretching would be prominent features. researchgate.net Comparing the calculated spectra with experimental data helps confirm the molecular structure and provides a detailed assignment of vibrational modes. esisresearch.orgresearchgate.net Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, offering insights into the electronic transitions responsible for the molecule's absorption of UV or visible light. nih.gov

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential mechanisms of action and identifying biological targets.

Ligand-Target Interactions and Binding Affinity Prediction

While specific docking studies for this compound are not widely published, extensive research on the closely related isomer, 3-bromo-7-nitroindazole (B43493) , provides a strong model for its potential biological activity. Molecular docking studies have shown that nitro-containing heterocyclic compounds can bind to various protein targets. researchgate.netnih.gov

Studies on 3-bromo-7-nitroindazole have identified it as a potent inhibitor of Nitric Oxide Synthase (NOS) isoforms. Docking simulations and crystal structures reveal that the indazole ring fits into the substrate-binding site. The interactions are often characterized by hydrogen bonds, for instance, between the indazole N-H or the nitro group oxygens and amino acid residues in the active site. The binding affinity, often expressed as a docking score or in kcal/mol, indicates the stability of the ligand-protein complex. For example, docking studies of other steroidal nitro compounds against SARS-CoV-2 protease have shown binding energies in the range of -7.3 to -7.7 kcal/mol, with the nitro group forming key hydrogen bonds. nih.gov

Identification of Potential Biomolecular Targets

Based on the strong inhibitory activity of the related compound, 3-bromo-7-nitroindazole, a primary potential biomolecular target for this compound is Nitric Oxide Synthase (NOS) . There are three main isoforms of this enzyme: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Inhibitors of these enzymes have therapeutic potential in various conditions, including neurodegenerative diseases and inflammation.

Virtual screening of this compound against a library of protein structures could potentially identify other targets. Given the structural alerts (nitroaromatic group), enzymes involved in redox processes, such as nitroreductases found in hypoxic cancer cells or bacteria, could also be potential targets. aimspress.com

| Potential Target | Evidence/Rationale | Potential Therapeutic Area |

|---|---|---|

| Nitric Oxide Synthase (NOS) Isoforms | High inhibitory activity of the related isomer 3-bromo-7-nitroindazole. | Neuroprotection, Anti-inflammatory |

| Cyclooxygenase-2 (COX-2) | Indazole derivatives are known to act as COX-2 inhibitors. | Anti-inflammatory |

| Hypoxia-inducible factor (HIF-1α) | Indazole derivatives have been reported as HIF-1α inhibitors. nih.gov | Oncology |

| Nitroreductases | Presence of a nitro group, which can be a substrate for these enzymes under hypoxic conditions. aimspress.com | Oncology (hypoxia-activated prodrugs), Antibacterial |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of this compound derivatives, a QSAR model could be developed to guide the synthesis of more potent and selective compounds. This involves calculating a set of molecular descriptors for each analog, which quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties). These descriptors are then correlated with experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). aimspress.com

For instance, 3D-QSAR studies on other indazole derivatives have successfully created models to explain the variables influencing inhibitory potency against targets like HIF-1α. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are favorable or unfavorable for activity, providing a structural framework for designing new inhibitors. nih.gov An AutoQSAR analysis on nitroimidazole derivatives demonstrated an excellent correlation between predicted and experimental activity (r² = 0.86), showcasing the predictive power of these models. nih.gov While specific QSAR models for this compound are not yet established in the literature, the methodology holds significant promise for the rational design of new analogs with improved therapeutic profiles. nih.govmdpi.com

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern medicinal chemistry for forecasting the biological activity of novel compounds. mdpi.com The core principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological efficacy. mdpi.com For derivatives of this compound, a QSAR study would involve compiling a dataset of these analogs with their experimentally determined biological activities against a specific target.

The development process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties.

Table 1: Examples of Molecular Descriptors Used in QSAR Models

| Descriptor Class | Specific Examples | Information Coded |

|---|---|---|

| Electronic | Dipole moment, Partial charges | Distribution of electrons, polarity |

| Steric | Molecular volume, Surface area | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |

| Topological | Connectivity indices | Atom connectivity and branching |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a regression model. mdpi.comnih.gov This model takes the form of an equation that can predict the activity of new, unsynthesized derivatives of this compound based solely on their calculated descriptors. mdpi.com Such validated 3D-QSAR models provide a structural framework that can guide the design of new, potentially more potent inhibitors. nih.gov

Correlation of Structural Features with Efficacy

Closely related to QSAR, the correlation of specific structural features with therapeutic efficacy is a critical aspect of lead optimization. For the this compound scaffold, computational analyses can reveal which parts of the molecule are most important for its biological activity. Techniques like 3D-QSAR generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov

Steric Contour Maps : These maps indicate where bulky substituents would enhance or diminish efficacy. For instance, a green contour in a specific region might suggest that adding a larger chemical group there would improve binding to the target protein, while a yellow contour would indicate a region where steric bulk is detrimental.

Electrostatic Contour Maps : These maps highlight the importance of electronic properties. A blue contour might show where an electropositive group is preferred for optimal interaction, whereas a red contour would indicate a preference for an electronegative group.

Studies on similar heterocyclic structures, such as nitroimidazoles, have elucidated key structural determinants for activity. nih.gov For example, research has shown that features like a conformationally rigid bicyclic system, the nature of a substituent at a specific position, and the presence of a hydrophobic group can be crucial for efficacy. nih.gov By applying these principles, researchers can systematically modify the this compound core—for example, by introducing different functional groups at various positions—to rationally design derivatives with improved potency.

Molecular Dynamics Simulations for Ligand Stability and Interaction

Molecular Dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing a detailed view of how a ligand like a this compound derivative interacts with its biological target, such as an enzyme or receptor. najah.eduresearchgate.net An MD simulation can confirm the stability of the binding pose predicted by molecular docking and reveal the key interactions that maintain the ligand-protein complex. nih.govnajah.edu

The process begins with a docked complex of the indazole derivative within the active site of the target protein. This system is then placed in a simulated physiological environment, typically a box of water molecules and ions at a constant temperature and pressure. najah.edu The simulation then calculates the forces between all atoms and their resulting motions over a period of nanoseconds to microseconds. najah.edu

Analysis of the MD trajectory provides several key insights:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the ligand and protein backbone atoms from their initial positions, indicating the stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual amino acid residues in the protein, highlighting flexible regions and those that become more rigid upon ligand binding.

Hydrogen Bond Analysis : Tracks the formation and breakage of hydrogen bonds between the ligand and the protein, identifying the most persistent and important interactions for binding affinity.

MD simulations on various indazole derivatives have successfully confirmed stable binding within the active sites of target enzymes, providing confidence in the computationally predicted binding modes before undertaking laboratory synthesis. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling via Computational Methods

A promising drug candidate must not only be potent but also possess favorable ADMET properties. audreyli.com Poor pharmacokinetics and toxicity are major reasons for the failure of drug candidates in late-stage clinical trials. audreyli.comspringernature.com Computational, or in silico, ADMET profiling allows for the early prediction of these properties, helping to filter out compounds that are likely to fail. springernature.comresearchgate.net Various software and web tools like SwissADME, admetSAR, and PreADMET are used to estimate a wide range of pharmacokinetic and toxicity parameters from the molecular structure alone. researchgate.nethealthinformaticsjournal.com

For derivatives of this compound, a typical computational ADMET profile would assess properties such as those listed in the table below. These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps evaluate the "drug-likeness" of a compound. researchgate.net

Table 2: In Silico Prediction of ADMET Properties for Drug Candidates

| Property | Parameter | Desired Range/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Predicts oral bioavailability |

| Caco-2 Permeability | High | Indicates ability to cross the intestinal wall | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Varies (Yes/No) | Predicts CNS effects (desired or undesired) |

| Plasma Protein Binding (PPB) | < 90% | High binding can limit free drug concentration | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Non-inhibitor | Predicts potential for drug-drug interactions |

| Excretion | Total Clearance | Moderate | Influences dosing frequency and half-life |

| Toxicity | AMES Mutagenicity | Negative | Predicts potential to cause DNA mutations |

| Carcinogenicity | Negative | Predicts cancer-causing potential |

By generating these profiles for virtual libraries of this compound derivatives, researchers can select candidates with a balanced profile of potency and favorable ADMET characteristics for further development. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromo-7-nitro-1H-indazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

In the ¹H NMR spectrum of this compound, diagnostic signals for the aromatic protons of the indazole system are expected. The chemical shifts of these protons are significantly influenced by the presence and position of the electron-withdrawing nitro group and the bromine atom. nih.gov For instance, the proton on the pyrazole (B372694) ring and the two protons on the benzene (B151609) ring would appear as distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) revealing information about neighboring protons. A characteristic signal, often a broad singlet, at a higher chemical shift (downfield) is typically assigned to the N-H proton of the indazole ring. mdpi.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum for the indazole ring carbons generally appear in the range of 109 to 142 ppm. mdpi.com The carbon atom attached to the electron-withdrawing nitro group would be expected to resonate at a specific chemical shift, aiding in its definitive assignment. mdpi.com The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Expected Chemical Shift (δ) in ppm | Notes |

| Indazole Ring Protons | ¹H | 6.9 - 8.8 | Specific shifts depend on the electronic effects of Br and NO₂ substituents. |

| N-H Proton | ¹H | > 10 | Typically a broad singlet, exchangeable with D₂O. |

| Indazole Ring Carbons | ¹³C | 109 - 142 | The range is typical for indazole ring systems. mdpi.com |

| Carbon attached to NO₂ | ¹³C | ~141 | Electron-withdrawing effect shifts the signal downfield. mdpi.com |

| Carbon attached to Br | ¹³C | 91 - 119 | The signal is influenced by the halogen's electronegativity and anisotropic effects. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₄BrN₃O₂, the expected exact molecular weight is approximately 242.03 g/mol . bldpharm.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum: the M⁺ peak and an (M+2) peak of almost equal intensity. miamioh.edu This characteristic 1:1 doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. researchgate.net The principal fragmentation pathway for bromo compounds often involves the loss of the halogen atom. miamioh.edu For this compound, characteristic fragmentation would likely involve the loss of the bromine radical (•Br) and fragmentation of the nitro group (loss of •NO₂ or •NO). Analyzing these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Notes |

| [M]⁺ | Molecular ion containing ⁷⁹Br | ~240.9 | Corresponds to the molecular formula C₇H₄⁷⁹BrN₃O₂. |

| [M+2]⁺ | Molecular ion containing ⁸¹Br | ~242.9 | The peak intensity should be nearly equal to the [M]⁺ peak, confirming one Br atom. miamioh.edu |

| [M-Br]⁺ | Fragment from loss of Bromine | ~162 | Loss of the bromine radical. |

| [M-NO₂]⁺ | Fragment from loss of Nitro group | ~195 | Loss of the nitro radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

For this compound, the IR spectrum would exhibit several characteristic absorption bands confirming its structure:

N-H Stretching: A band around 3400 cm⁻¹ is indicative of the N-H group in the indazole ring. mdpi.com

Aromatic C-H Stretching: Absorption bands in the region of 2800–3050 cm⁻¹ correspond to the C-H bonds of the aromatic rings. mdpi.com

NO₂ Stretching: The nitro group is identified by two strong absorption bands: an asymmetric stretching vibration around 1516 cm⁻¹ and a symmetric stretching vibration around 1340 cm⁻¹. mdpi.com

C=C and C=N Stretching: Vibrations associated with the aromatic carbon-carbon and carbon-nitrogen double bonds of the indazole ring typically appear in the 1500–1660 cm⁻¹ region. mdpi.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| N-H (Indazole) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 2800 - 3050 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1516 |

| NO₂ (Nitro) | Symmetric Stretching | ~1340 |

| C=C / C=N (Aromatic Ring) | Stretching | 1500 - 1660 |

X-ray Crystallography for Solid-State Structure Determination

The process involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov Although the specific crystal structure of this compound is not detailed in the provided search results, the technique has been successfully applied to numerous other indazole derivatives to unambiguously confirm their structures. nih.govresearchgate.netacs.org Such an analysis would confirm the planarity of the indazole ring system and provide exact measurements of the C-Br, C-N, and N-O bond lengths and the torsion angles within the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing the purity of this compound.

In a typical reverse-phase (RP) HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of acetonitrile and water, is then pumped through the column. sielc.com The compound of interest will elute at a characteristic retention time, and any impurities will typically elute at different times, appearing as separate peaks in the chromatogram. The purity can be quantified by comparing the area of the main peak to the total area of all peaks. This method is scalable and can be adapted for preparative separation to isolate the pure compound from reaction mixtures or byproducts. sielc.com Other chromatographic methods, such as thin-layer chromatography (TLC) and column chromatography, are also routinely used for monitoring reaction progress and for purification. mdpi.comspringernature.com

Future Perspectives and Research Directions for 4 Bromo 7 Nitro 1h Indazole

Development of Novel Synthetic Routes with Enhanced Sustainability

While established methods for the synthesis of indazole derivatives exist, future research will likely focus on developing more sustainable and environmentally friendly synthetic pathways. researchgate.netresearchgate.netorganic-chemistry.org Traditional methods often rely on harsh reagents and generate significant chemical waste. nih.gov Green chemistry principles are increasingly being applied to the synthesis of nitroaromatic compounds and heterocyclic scaffolds. researchgate.netresearchgate.net

Future synthetic strategies for 4-Bromo-7-nitro-1H-indazole and its derivatives could explore:

Flow Chemistry: Continuous flow reactors offer improved safety, scalability, and reproducibility for hazardous reactions often involved in nitration and bromination. acs.org

Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Solid-Supported Reagents: Utilizing reagents adsorbed onto solid supports, such as silica gel, can simplify purification processes and minimize waste generation. researchgate.net

Biocatalysis: The use of enzymes for specific transformations could offer a highly selective and environmentally benign route to functionalized indazoles.

The development of such sustainable methods will be crucial for the cost-effective and eco-friendly production of this compound for further research and potential commercialization.

Exploration of New Therapeutic Applications Beyond Current Scope

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com Specifically, nitro-1H-indazoles have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov Furthermore, derivatives of 4-bromo-1H-indazole have been investigated as inhibitors of the bacterial cell division protein FtsZ, demonstrating antibacterial potential. nih.gov

Future research should aim to explore the therapeutic potential of this compound beyond these established areas. Potential new applications could include:

Neurodegenerative Diseases: Given the role of nitric oxide in neuroinflammation and neuronal cell death, the NOS inhibitory properties of nitroindazoles could be harnessed for the development of therapeutics for conditions like Alzheimer's and Parkinson's disease.

Parasitic Diseases: Many existing anti-parasitic drugs contain nitroheterocyclic compounds. The unique electronic properties of this compound could be exploited to design novel agents against protozoan and helminthic infections.

Cardiovascular Disorders: The influence of nitric oxide signaling in the cardiovascular system suggests that selective NOS inhibitors based on the this compound scaffold could be investigated for conditions such as hypertension and ischemic heart disease.

A systematic screening of this compound and its derivatives against a diverse range of biological targets will be essential to uncover novel therapeutic opportunities.

Advanced Mechanistic Studies of Biological Actions

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its rational design and optimization as a therapeutic agent. The biological action of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules. researchgate.net For instance, 7-nitroindazole (B13768) is a known selective inhibitor of neuronal nitric oxide synthase. nih.gov

Future mechanistic studies should focus on:

Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound and its metabolites.

Enzyme Inhibition Kinetics: Detailed kinetic studies to characterize the mode of inhibition (e.g., competitive, non-competitive, or irreversible) against identified target enzymes.

Structural Biology: X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound bound to its biological targets, providing insights into the key molecular interactions.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to elucidate the complete mechanism of action.

These advanced studies will provide a solid foundation for the development of more potent and selective drug candidates based on the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of indazole derivatives with their biological activities. nih.gov

Virtual Screening: Using molecular docking and other computational methods to screen large virtual libraries of indazole-based compounds against specific biological targets. researchgate.net

De Novo Drug Design: Employing generative AI models to design novel indazole derivatives with desired pharmacological properties. malariaworld.org

ADMET Prediction: Utilizing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indazole candidates, thereby reducing the likelihood of late-stage failures in drug development. nih.gov

The integration of AI and ML into the drug discovery pipeline for indazole scaffolds will enable a more efficient and data-driven approach to identifying promising new therapeutic agents.

Pre-clinical and Clinical Translation Potential of Indazole Derivatives

The indazole nucleus is a key component of several FDA-approved drugs, including Axitinib, Entrectinib, and Pazopanib, which are used in the treatment of various cancers. bldpharm.comnih.gov This clinical success highlights the therapeutic potential and drug-like properties of the indazole scaffold. researchgate.net Numerous other indazole derivatives are currently in various stages of preclinical and clinical development for a range of diseases. mdpi.com

For this compound and its future derivatives, a clear path towards clinical translation can be envisioned:

Lead Optimization: Systematically modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies to assess the efficacy and safety of optimized lead compounds in relevant disease models.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic response and potential toxicity of indazole-based drug candidates in clinical trials.

The established track record of indazole-based drugs in the clinic provides a strong rationale for the continued investigation and development of novel derivatives like this compound for future therapeutic applications.

Q & A

What are the common synthetic routes for preparing 4-Bromo-7-nitro-1H-indazole, and how do reaction conditions influence product purity?

Basic Research Focus

The synthesis of this compound typically involves cyclization of substituted precursors. For example, bromo-nitro-substituted benzaldehyde derivatives can undergo hydrazine-mediated cyclization under acidic or basic conditions . Key steps include:

- Precursor Selection : Starting materials like 4-bromo-2-fluoro-7-nitrobenzaldehyde can react with hydrazine hydrate to form the indazole core.

- Optimization : Temperature (80–120°C) and solvent choice (e.g., ethanol or 1-butanol) significantly affect yield. Prolonged reflux (>6 hours) may reduce byproducts .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

How can X-ray crystallography with SHELXL resolve structural ambiguities in nitro-substituted indazoles?

Advanced Research Focus

SHELXL is widely used for refining crystal structures, especially for nitro groups prone to disorder. Methodological considerations include:

- Data Collection : High-resolution (<1.0 Å) data reduces noise in electron density maps .

- Restraints : Apply geometric restraints to nitro group bond lengths and angles to mitigate thermal motion artifacts .

- Validation : Cross-validate with spectroscopic data (e.g., NMR or IR) to confirm nitro group orientation .

What methodologies are employed to analyze discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Focus

Contradictions in bioactivity data (e.g., enzyme inhibition) require systematic validation:

- Assay Reproducibility : Replicate experiments under standardized conditions (pH, temperature) to rule out procedural variability .

- Structural Confirmation : Verify compound identity via LC-MS or crystallography to exclude degradation or isomerization .

- Computational Modeling : Compare molecular docking results with experimental IC50 values to identify steric/electronic mismatches .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced Research Focus

Yield optimization involves:

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for bromo-substituted intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .